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Compound of Interest

Compound Name: 2,4-Diiodoaniline

Cat. No.: B1347260

Spectroscopic Data for 2,4-Diiodoaniline: A
Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,4-
Diiodoaniline, a key intermediate in various synthetic applications, including pharmaceutical
development. This document details available Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for
acquiring such spectra.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 2,4-Diiodoaniline (CsHsl2N).
Due to the limited availability of directly published numerical data, this guide also provides data
for structurally similar compounds, 2-iodoaniline and 4-iodoaniline, for comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

'H NMR Spectral Data
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Chemical Shift . .
Compound Solvent Multiplicity Assignment
(3) ppm
Data not
2,4-Diiodoaniline  explicitly found in
searches
2-lodoaniline CDCls ~7.65 dd Aromatic CH
~7.25 td Aromatic CH
~6.75 dd Aromatic CH
~6.60 td Aromatic CH
~4.0 (broad s) S NH:2
4-lodoaniline CDCls ~7.40 d Aromatic CH
~6.45 d Aromatic CH
~3.65 (broad s) S NH:2
13C NMR Spectral Data
Compound Solvent Chemical Shift (6) ppm

2.,4-Diiodoaniline

Data not explicitly found in

searches
~146.5, 139.0, 129.5, 120.0,
2-lodoaniline CDClIs
115.0, 84.0
4-lodoaniline CDCls ~146.0, 138.0, 117.5, 82.0

Infrared (IR) Spectroscopy

Characteristic IR Absorption Bands
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Approximate

Compound Functional Group Vibrational Mode Wavenumber
(cm™)

2,4-Diiodoaniline N-H Stretching 3400-3200

C-H (aromatic) Stretching 3100-3000

C=C (aromaitic) Stretching 1620-1580

N-H Bending 1650-1550

C-l Stretching 600-500

Mass Spectrometry (MS)

Mass Spectral Data

Compound

lonization Mode

Key m/z Values

Interpretation

Electron lonization

2,4-Diiodoaniline ) 345 Molecular lon [M]*
Further fragmentation
data not explicitly
found
N Electron lonization
2-lodoaniline 219 Molecular lon [M]*
(ED
92 [M-1]*
65 [CsHs]*
N Electron lonization
4-lodoaniline 219 Molecular lon [M]*
(ED
92 [M-1]*
65 [CsHs]*
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Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented.
Specific parameters may vary depending on the instrumentation used.

NMR Spectroscopy (*H and *3C)

Sample Preparation:

» Dissolve approximately 5-20 mg of the solid sample in a suitable deuterated solvent (e.g.,
CDCls, DMSO-de) in a clean, dry NMR tube to a final volume of approximately 0.6-0.7 mL.

e Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already

present in the solvent.
Instrumental Parameters:
e Spectrometer: A 300-500 MHz NMR spectrometer.
e 'HNMR:
o Pulse Angle: 30-45°
o Acquisition Time: 2-4 seconds
o Relaxation Delay: 1-5 seconds
o Number of Scans: 8-16
e 13C NMR:
o Pulse Angle: 30-45°
o Acquisition Time: 1-2 seconds
o Relaxation Delay: 2-10 seconds (longer delays may be needed for quaternary carbons)

o Number of Scans: 1024 or more to achieve adequate signal-to-noise.

© 2025 BenchChem. All rights reserved. a4/7 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1347260?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation (KBr Pellet Method):

e Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry
potassium bromide (KBr) powder using an agate mortar and pestle until a fine,
homogeneous powder is obtained.

o Place the mixture into a pellet press and apply pressure to form a thin, transparent or
translucent pellet.

Instrumental Parameters:

e Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.

e Scan Range: Typically 4000-400 cm™1.

e Resolution: 4 cm~1.

o Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

o A background spectrum of a pure KBr pellet should be acquired and subtracted from the
sample spectrum.

Mass Spectrometry (Electron lonization)

Sample Introduction:

» Direct Insertion Probe (for solid samples): A small amount of the solid sample is placed in a
capillary tube and introduced directly into the ion source.

e Gas Chromatography-Mass Spectrometry (GC-MS): The sample is dissolved in a volatile
solvent and injected into the gas chromatograph for separation prior to entering the mass
spectrometer.

Instrumental Parameters:

« lonization Mode: Electron lonization (El).
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» Electron Energy: Typically 70 eV.
e Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Magnetic Sector.

e Scan Range: A mass range appropriate for the expected molecular weight and fragments
(e.g., m/z 40-500).

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of
a chemical compound like 2,4-Diiodoaniline.
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Caption: General workflow for the spectroscopic analysis of 2,4-Diiodoaniline.

« To cite this document: BenchChem. [Spectroscopic data for 2,4-Diiodoaniline (NMR, IR,
Mass Spec)]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1347260#spectroscopic-data-for-2-4-diiodoaniline-
nmr-ir-mass-spec]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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